8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride
Description
8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride is a fluorinated spirocyclic compound with a molecular formula of C₈H₁₃ClFNO₂ and a molecular weight of 191.66 g/mol (CAS: 1955554-31-0) . The spirocyclic core combines a bicyclic structure (azaspiro[3.4]octane) with a fluorine atom at the 8-position and a carboxylic acid group, which is stabilized as a hydrochloride salt.
Properties
IUPAC Name |
8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO2.ClH/c9-8(6(11)12)5-10-4-7(8)2-1-3-7;/h10H,1-5H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUOCSBGKKMYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC2(C(=O)O)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Strategic Considerations
The spiro[3.4]octane core necessitates a convergent approach to simultaneously construct the azetidine (4-membered) and cyclopentane (5-membered) rings. Retrosynthetically, the molecule can be dissected into two primary components:
- Spirocyclic amine intermediate : Generated via intramolecular cyclization or ring-closing reactions.
- Fluorinated carboxylic acid moiety : Introduced either through fluorination of a precursor or incorporation of a fluorinated building block.
Critical challenges include avoiding ring strain in the azetidine, managing steric hindrance during cyclization, and ensuring regioselective fluorination. The hydrochloride salt formation typically occurs as a final step by treating the free base with hydrochloric acid.
Synthetic Routes and Methodologies
Spirocyclic Ring Formation via Alkylation-Cyclization
A widely cited strategy involves the use of 3,3-bis(bromomethyl)oxetane (BBMO) as a bifunctional alkylating agent. Adapted from methodologies for analogous spiroazetidines, this approach proceeds as follows:
Alkylation of Primary Amines :
Optimized Conditions :
Example Protocol (adapted from):
1. Dissolve 2-fluoro-4-nitroaniline (1 equiv) and BBMO (1.2 equiv) in sulfolane.
2. Add dropwise to a preheated (80°C) mixture of NaOH in sulfolane.
3. Stir for 3 h, isolate via aqueous workup, and purify by crystallization.
Analytical Characterization
Spectroscopic Data
Process Optimization and Challenges
Impurity Control
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical distinctions between 8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride and analogous compounds:
Functional Group Impact on Properties
- Fluorination: The fluorine atom in this compound increases electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., 6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride) .
- Hydrochloride Salt : Enhances aqueous solubility and crystallinity, critical for formulation . In contrast, ester derivatives (e.g., ethyl 6-azaspiro[3.4]octane-8-carboxylate) exhibit higher lipophilicity .
- Spirocyclic Rigidity : The spiro[3.4]octane scaffold restricts conformational flexibility, improving target binding selectivity compared to linear amines .
Stability and Reactivity
- Acid Stability : Hydrochloride salts of spirocyclic carboxylic acids demonstrate superior stability under acidic conditions compared to free bases, as seen in analogs like nicardipine hydrochloride .

- Synthetic Versatility : The carboxylic acid group allows for coupling reactions (e.g., amide bond formation), while fluorine can participate in halogen bonding or resist oxidative metabolism .
Pharmacological Potential
- Antimicrobial Scaffolds: Non-fluorinated spirocycles (e.g., 6-azaspiro[3.4]octane-8-carboxylic acid) are precursors for β-lactam analogs with antibacterial activity .
Biological Activity
8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride, a compound with significant structural complexity, is part of the spirocyclic class of organic compounds. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₈H₁₄ClN₁O₂
- Molecular Weight : 191.66 g/mol
- CAS Number : 1955554-31-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The unique spirocyclic structure allows for specific interactions, enhancing its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that compounds within the spirocyclic family exhibit antimicrobial properties. A study highlighted the structure-activity relationship of similar compounds, suggesting that modifications in the spiro structure can lead to enhanced antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Antimalarial Properties
In a comparative analysis of various spiro compounds, 8-fluoro-6-azaspiro[3.4]octane derivatives demonstrated notable antimalarial activity in vitro against Plasmodium falciparum. The effective concentration (EC50) values indicated promising potency, suggesting that further exploration could yield viable antimalarial candidates .
Neuropharmacological Effects
Preliminary studies suggest potential neuropharmacological effects, particularly in modulating neurotransmitter systems. The compound's ability to cross the blood-brain barrier may make it a candidate for treating neurological disorders, although more research is needed to elucidate these mechanisms.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various spiro derivatives, including 8-fluoro-6-azaspiro[3.4]octane derivatives. The findings indicated that specific structural modifications significantly enhanced antibacterial activity, with some derivatives showing a minimum inhibitory concentration (MIC) below 10 µg/mL against common bacterial strains .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 8-Fluoro-6-azaspiro[3.4]octane | <10 | Effective against E. coli |
| 8-Fluoro derivative X | 15 | Moderate activity against S. aureus |
Antimalarial Activity Assessment
In a controlled study using a mouse model infected with P. berghei, derivatives of 8-fluoro-6-azaspiro[3.4]octane were administered to assess their antimalarial efficacy. Results showed a significant reduction in parasitemia levels compared to untreated controls, indicating strong potential for development as an antimalarial drug .
| Treatment Group | EC50 (nM) | Parasitemia Reduction (%) |
|---|---|---|
| Control | - | 0 |
| Compound A | 200 | 85 |
| Compound B | 150 | 90 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

